3-Acetyl-2,4,6-trimethylbenzaldehyde
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Overview
Description
3-Acetyl-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an acetyl group and three methyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde typically involves the acetylation of 2,4,6-trimethylbenzaldehyde. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-acetyl-2,4,6-trimethylbenzoic acid.
Reduction: Formation of 3-acetyl-2,4,6-trimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Acetyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,4,6-trimethylbenzaldehyde involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the benzaldehyde core can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzaldehyde
- 3-Acetyl-2,4-dimethylbenzaldehyde
- 3-Acetyl-2,6-dimethylbenzaldehyde
Uniqueness: 3-Acetyl-2,4,6-trimethylbenzaldehyde is unique due to the presence of three methyl groups and an acetyl group on the benzaldehyde core This structural arrangement imparts distinct chemical properties and reactivity patterns compared to its analogs
Biological Activity
3-Acetyl-2,4,6-trimethylbenzaldehyde, a derivative of trimethylbenzaldehyde, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C11H12O
- Molecular Weight : 172.21 g/mol
- CAS Number : 487-68-3
The compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its structure includes an acetyl group attached to a trimethyl-substituted benzaldehyde, which enhances its reactivity and biological potential.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In studies evaluating various benzaldehyde derivatives, this compound demonstrated notable activity against several bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
Pseudomonas aeruginosa | 0.8 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Acaricidal Activity
In addition to its antimicrobial effects, this compound has shown acaricidal properties. A study conducted on various benzaldehyde derivatives found that this compound exhibited significant toxicity against Dermatophagoides spp., common house dust mites known to cause allergic reactions. The results indicated that:
Compound | Toxicity (μg/cm²) | Relative Toxicity (compared to DEET) |
---|---|---|
This compound | 0.12 | 170 times more active than DEET |
These results highlight its potential use in allergy management and pest control .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and reproduction.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes of microbes and pests, leading to increased permeability and eventual cell lysis.
- Signal Transduction Modulation : It may interact with cellular signaling pathways that regulate immune responses and inflammation.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of various benzaldehyde derivatives against antibiotic-resistant strains of bacteria. The results confirmed that this compound not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus, suggesting its potential in treating chronic infections .
Evaluation of Acaricidal Properties
In another study focusing on acaricidal effects, researchers treated Dermatophagoides spp. with varying concentrations of this compound. The study concluded that the compound effectively reduced mite populations and alleviated symptoms associated with dust mite allergies in animal models .
Properties
IUPAC Name |
3-acetyl-2,4,6-trimethylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFVIORELMJQOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392471 |
Source
|
Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88339-43-9 |
Source
|
Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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